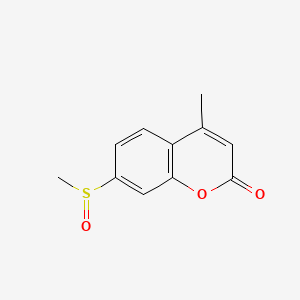
Msr-blue
Übersicht
Beschreibung
Msr-blue is a useful research compound. Its molecular formula is C11H10O3S and its molecular weight is 222.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Msr-blue is a novel fluorescent probe specifically designed to assess the activity of methionine sulfoxide reductases (Msrs), enzymes that play a critical role in cellular protection against oxidative damage. This article delves into the biological activity of this compound, highlighting its mechanisms, applications in various biological contexts, and relevant research findings.
Overview of this compound
This compound is characterized as a turn-on fluorescent probe that exhibits a significant (>100-fold) increase in fluorescence upon reduction by Msrs. This feature allows for the real-time monitoring of Msr activity in biological samples and live cells, making it an invaluable tool for studying oxidative stress-related conditions, including neurodegenerative diseases like Parkinson's disease .
The primary function of Msrs is to reduce oxidized methionine residues (methionine sulfoxide, MetSO) back to methionine, thereby maintaining protein integrity and function. This compound operates by undergoing a fluorescence change upon interaction with these enzymes, allowing researchers to quantify Msr activity effectively. The enzymatic reduction leads to the restoration of methionine from its oxidized form, which is crucial for cellular homeostasis and protection against oxidative stress .
Case Studies and Experimental Data
- Parkinson's Disease Model : A study demonstrated the decline of Msr activity in a Parkinson's disease model using this compound. The findings indicated that reduced Msr activity correlates with increased oxidative stress markers in neuronal cells, suggesting that Msr dysfunction may contribute to the pathophysiology of Parkinson's disease .
- NMR-based Studies : Research utilizing NMR spectroscopy revealed that this compound can effectively monitor stereospecific reductions of methionine sulfoxides in various environments, including bacterial and mammalian cell lysates. This study highlighted differences in enzyme activities between prokaryotic and eukaryotic systems, providing insights into substrate specificity and reaction kinetics .
- Cellular Applications : this compound has been successfully employed in live-cell imaging to visualize Msr activity dynamics during oxidative stress responses. This capability allows for real-time assessment of cellular health and the effectiveness of potential therapeutic interventions against oxidative damage .
Comparative Data Table
The following table summarizes key findings from studies involving this compound:
Eigenschaften
IUPAC Name |
4-methyl-7-methylsulfinylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-7-5-11(12)14-10-6-8(15(2)13)3-4-9(7)10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTHUDRVKVIXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)S(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















